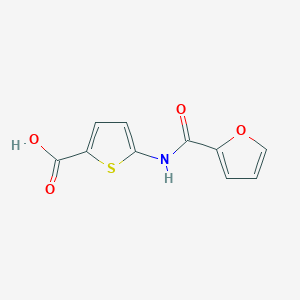

5-(Furan-2-amido)thiophene-2-carboxylic acid

Description

Historical Development and Discovery

The compound was first documented in PubChem on July 30, 2007 (CID: 16227854), with subsequent modifications to its structural data through 2025. Its discovery coincided with a surge in interest in bifunctional heterocycles, driven by the need for molecules that combine aromatic stability with diverse reactivity. The synthetic pathway for this compound likely originated from earlier work on thiophene- and furan-carboxylic acid derivatives, which were explored for hypolipidemic and anti-inflammatory properties in the late 20th century. Initial characterization focused on its molecular geometry, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry.

Significance in Organic Chemistry

This compound exemplifies the convergence of aromatic heterocycles and functional group interplay. The thiophene ring contributes electron-rich π-systems for electrophilic substitution, while the furan moiety enhances solubility in polar solvents. The amide linkage enables hydrogen bonding, critical for molecular recognition in biological systems, and the carboxylic acid group permits further derivatization via esterification or salt formation. This multifunctionality makes it a valuable substrate for:

Research Evolution Timeline

The compound’s trajectory mirrors advancements in heterocyclic synthesis, particularly the adoption of palladium-catalyzed cross-couplings and green chemistry techniques. Early applications focused on its physicochemical properties, while recent studies explore its potential in hypoxia-inducible factor (HIF) modulation.

Position in Contemporary Chemical Research

In 2025, this compound occupies a niche in medicinal chemistry as a template for enzyme inhibitors and signal transduction modulators . Its dual heterocyclic structure is being leveraged to:

- Enhance binding affinity in kinase inhibitors by exploiting thiophene’s planar geometry.

- Improve pharmacokinetics through the carboxylic acid’s pH-dependent solubility.

- Serve as a fluorescent probe via furan’s conjugation-dependent emission properties.

Ongoing work at institutions like AKSci emphasizes its role in high-throughput screening libraries, where its reactivity profile enables rapid diversification. Collaborative efforts between synthetic chemists and computational modelers aim to predict its behavior in complex biological matrices, bridging the gap between in silico design and empirical validation.

Properties

IUPAC Name |

5-(furan-2-carbonylamino)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c12-9(6-2-1-5-15-6)11-8-4-3-7(16-8)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGZITWUFBSWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-amido)thiophene-2-carboxylic acid typically involves the condensation of furan-2-carboxylic acid with thiophene-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-amido)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(Furan-2-amido)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Furan-2-amido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key derivatives is provided below:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents enhance antibacterial activity by increasing electrophilicity .

- Bulkier Substituents: Phenyl or furan-amido groups (as in the target compound) may improve binding to biological targets via π-π interactions but reduce solubility .

- Dual Heterocycles: Compounds like 5-(thiophene-2-carbonyl)furan-2-carboxylic acid exhibit enhanced electronic properties for material science applications .

Physicochemical Properties

Biological Activity

5-(Furan-2-amido)thiophene-2-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a furan-derived amide group and a carboxylic acid. Its structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. For instance, some thiophene derivatives exhibit IC50 values in the micromolar range against these enzymes, indicating potential anti-inflammatory properties .

- Hypoxia-Inducible Factor (HIF) Modulation :

-

Antimicrobial Activity :

- Compounds structurally related to this compound have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections.

Anti-inflammatory Activity

Thiophene derivatives, including this compound, have been studied for their anti-inflammatory effects. Key findings include:

- Inhibition of Pro-inflammatory Cytokines : Studies show that certain thiophene compounds can significantly reduce levels of TNF-α and IL-6 in vitro, which are markers of inflammation .

- In Vivo Efficacy : In animal models, some thiophene derivatives have exhibited superior anti-inflammatory activity compared to standard treatments like indomethacin .

Anticancer Potential

The ability to modulate HIF suggests that this compound may possess anticancer properties by influencing tumor microenvironments under hypoxic conditions.

Antimicrobial Properties

Research has indicated that thiophene-based compounds can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents.

Case Studies

- Anti-inflammatory Effects :

- HIF Activation :

Comparative Analysis

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | TBD | Potentially effective based on structural analogs |

| Thiophene Derivative A | COX Inhibition | 6.0 | Demonstrated significant anti-inflammatory effects |

| Thiophene Derivative B | HIF Stabilization | TBD | Enhanced transcriptional activity under hypoxia |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(Furan-2-amido)thiophene-2-carboxylic acid?

The synthesis typically involves coupling reactions between thiophene-2-carboxylic acid derivatives and furan-2-carboxamide precursors. Key steps include:

- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group for nucleophilic attack by the amine group of furan-2-carboxamide .

- Protection/Deprotection Strategies : Protect reactive sites (e.g., carboxylic acid) using tert-butyl esters to prevent unwanted side reactions during functionalization .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting solvent polarity and temperature .

Q. What analytical techniques are critical for structural characterization?

- NMR Spectroscopy : - and -NMR confirm substitution patterns on the thiophene and furan rings .

- X-ray Crystallography : Resolve ambiguities in stereochemistry and bond geometry using SHELX programs (e.g., SHELXL for refinement) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How should solubility and stability be managed during experimental workflows?

- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as the carboxylic acid and amide groups enhance polarity .

- Stability : Avoid prolonged exposure to strong oxidizing agents (e.g., peroxides) or extreme pH, which may degrade the thiophene ring .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structural refinement be resolved?

- Iterative Refinement : Use SHELXL to adjust thermal parameters and occupancy factors, cross-validating against electron density maps .

- Twinned Data Analysis : For crystals with twinning, employ SHELXD to deconvolute overlapping reflections and improve model accuracy .

- Validation Tools : Leverage PLATON or CCDC Mercury to check for geometric outliers and hydrogen-bonding networks .

Q. What strategies optimize synthetic routes to minimize byproduct formation?

- Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediates and adjust reaction kinetics .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during amide coupling .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

Q. How can structure-activity relationships (SAR) guide biological activity studies?

- Analog Design : Synthesize derivatives with variations in the furan substituents (e.g., halogenation) and compare bioactivity profiles .

- In Vitro Assays : Screen against inflammatory targets (e.g., COX-2) using ELISA or cell-based assays to quantify inhibition potency .

- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to target proteins .

Q. What experimental approaches validate the compound’s potential as a therapeutic agent?

- Toxicity Profiling : Conduct MTT assays on mammalian cell lines to assess cytotoxicity .

- Pharmacokinetic Studies : Use HPLC to measure plasma stability and metabolic half-life in rodent models .

- In Vivo Efficacy : Test anti-inflammatory activity in murine models (e.g., carrageenan-induced paw edema) with dose-response analysis .

Key Considerations for Contradictory Data

- Crystallographic Discrepancies : Cross-validate results using multiple refinement programs (e.g., SHELX vs. PHENIX) to resolve model biases .

- Biological Replicability : Ensure assay conditions (e.g., cell line passage number, serum concentration) are consistent across studies to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.